molecular formula C13H10ClNO3 B6415111 4-(4-Chloro-2-methoxyphenyl)nicotinic acid, 95% CAS No. 1261935-57-2

4-(4-Chloro-2-methoxyphenyl)nicotinic acid, 95%

Cat. No. B6415111
CAS RN: 1261935-57-2
M. Wt: 263.67 g/mol
InChI Key: NGLWAFKNIXAWQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chloro-2-methoxyphenyl)nicotinic acid (4-CMPN) is an organic compound that has been widely studied in scientific research due to its unique chemical structure and its potential applications in laboratory experiments. 4-CMPN is a non-toxic and non-irritant compound that has been found to possess a range of biochemical and physiological properties. The aim of

Scientific Research Applications

4-(4-Chloro-2-methoxyphenyl)nicotinic acid, 95% has been found to possess a range of biochemical and physiological properties that make it useful in scientific research. It has been used in studies of cell signaling, enzyme inhibition, and drug metabolism. It has also been used as a tool for studying the effects of drugs on the central nervous system. Additionally, 4-(4-Chloro-2-methoxyphenyl)nicotinic acid, 95% has been used in studies of the effects of environmental toxins on the human body.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methoxyphenyl)nicotinic acid, 95% is not yet fully understood. However, it is believed to act as an agonist of nicotinic acetylcholine receptors in the central nervous system. It is also believed to have a direct effect on the metabolism of certain neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chloro-2-methoxyphenyl)nicotinic acid, 95% have been studied in animals and humans. In animal studies, 4-(4-Chloro-2-methoxyphenyl)nicotinic acid, 95% has been found to have a range of effects, including the inhibition of certain enzymes, the stimulation of the release of certain neurotransmitters, and the modulation of certain metabolic processes. In human studies, 4-(4-Chloro-2-methoxyphenyl)nicotinic acid, 95% has been found to have a range of effects, including the modulation of cognitive function, the modulation of mood, and the modulation of appetite.

Advantages and Limitations for Lab Experiments

The use of 4-(4-Chloro-2-methoxyphenyl)nicotinic acid, 95% in laboratory experiments has a number of advantages and limitations. One advantage is that it is a non-toxic and non-irritant compound, making it safe to use in experiments. Additionally, 4-(4-Chloro-2-methoxyphenyl)nicotinic acid, 95% is relatively inexpensive and can be easily synthesized in the laboratory. However, there are some limitations to its use, such as its instability in certain conditions and its potential to cause adverse effects in some individuals.

Future Directions

Given its potential applications in scientific research, 4-(4-Chloro-2-methoxyphenyl)nicotinic acid, 95% has a number of potential future directions. These include further research into its mechanism of action, its effects on the metabolism of certain neurotransmitters, and its potential use in the treatment of certain diseases. Additionally, further research could be conducted into its potential applications in drug development and its potential to be used as a biomarker for certain diseases. Finally, further research could be conducted into its potential use as a tool for studying the effects of environmental toxins on the human body.

Synthesis Methods

The synthesis method of 4-(4-Chloro-2-methoxyphenyl)nicotinic acid, 95% has been extensively studied and documented. The synthesis of 4-(4-Chloro-2-methoxyphenyl)nicotinic acid, 95% involves the reaction of 4-chloro-2-methoxyphenylacetic acid with sodium nitrite in aqueous acid. The reaction is carried out at a temperature of 80°C and the product is a white solid. The yield of the product is typically in the range of 80-90%.

properties

IUPAC Name

4-(4-chloro-2-methoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-12-6-8(14)2-3-10(12)9-4-5-15-7-11(9)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLWAFKNIXAWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692667
Record name 4-(4-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid

CAS RN

1261935-57-2
Record name 4-(4-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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